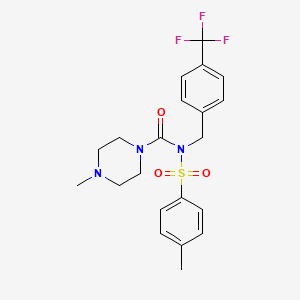

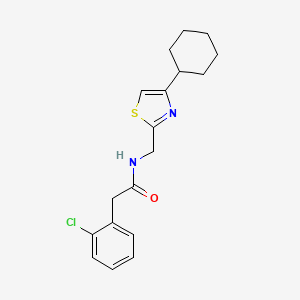

N-(4-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

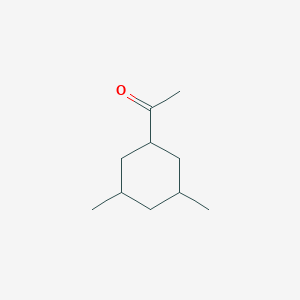

“N-(4-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanesulfonamide” is a chemical compound with a molecular weight of 312.35 . It is also known as N-((4-(2-oxopyrrolidin-1-yl)phenyl)sulfonyl)-beta-alanine .

Molecular Structure Analysis

The molecular structure of “N-(4-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanesulfonamide” is represented by the formula 1S/C13H16N2O5S/c16-12-2-1-9-15 (12)10-3-5-11 (6-4-10)21 (19,20)14-8-7-13 (17)18/h3-6,14H,1-2,7-9H2, (H,17,18) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanesulfonamide” include a molecular weight of 312.35 . Other specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Sulfonamide Inhibitors: A Patent Review

Sulfonamide compounds, including N-(4-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanesulfonamide, are significant for their bacteriostatic properties and applications beyond antibiotics. These compounds have found utility as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of conditions like cancer, glaucoma, and Alzheimer's disease. Their versatility and efficacy in various domains underscore their importance in drug discovery and therapeutic applications (Gulcin & Taslimi, 2018).

Advanced Oxidation Processes

The study of persulfate-based advanced oxidation processes (AOPs) has been accelerating, with these methods serving as viable alternatives for water treatment and environmental remediation. Such processes, potentially involving sulfonamide compounds, offer a method to degrade organic pollutants through various in-situ generated oxidants, highlighting the environmental applicability of sulfonamide chemistry (Lee, von Gunten, & Kim, 2020).

Microbial Degradation of Chemicals

The microbial degradation of polyfluoroalkyl chemicals, which can be related to the environmental impact of sulfonamides, offers insights into the biodegradability and potential environmental fate of such compounds. Understanding these degradation pathways is crucial for assessing the ecological risks and developing strategies for mitigating the environmental presence of sulfonamides (Liu & Avendaño, 2013).

Environmental Impact and Human Health

The widespread use of sulfonamides has raised concerns regarding their environmental impact and implications for human health. Research into the presence of sulfonamides in the environment, derived mainly from agricultural activities, has highlighted the need for effective management and regulation to mitigate potential health risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Mecanismo De Acción

Target of Action

The primary target of N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide is the colchicine-binding site on microtubules . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and segregating chromosomes during cell division .

Mode of Action

N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide interacts with its target by docking to the colchicine-binding site . This interaction causes microtubule depolymerisation , which disrupts the normal function of microtubules . The compound blocks cell cycle progression in the G2/M phase , which is the stage of the cell cycle where mitosis (cell division) occurs .

Biochemical Pathways

The disruption of microtubule function affects various biochemical pathways. It primarily impacts the cell cycle progression and cell division . The downstream effects include the inhibition of cell proliferation, as evidenced by the compound’s antiproliferative activity in the low nanomolar to low micromolar range on various human cancer cell lines .

Pharmacokinetics

The compound exhibits weak or no toxicity toward chick embryos, suggesting a favorable safety profile

Result of Action

The result of N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide’s action at the molecular and cellular level is the inhibition of cell proliferation . By disrupting microtubule function and blocking cell cycle progression, the compound effectively inhibits the growth of cancer cells .

Action Environment

Propiedades

IUPAC Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c19-16-7-4-12-18(16)14-10-8-13(9-11-14)17-22(20,21)15-5-2-1-3-6-15/h8-11,15,17H,1-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWUAWBUKSJRGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2881183.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2881185.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B2881189.png)